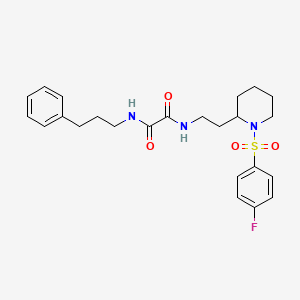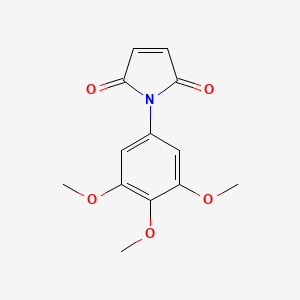
1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione" is a derivative of the 1H-pyrrole-2,5-dione nucleus, which is a significant structure in medicinal chemistry due to its biological activities. The 1H-pyrrole-2,5-dione derivatives have been extensively studied for various applications, including as inhibitors of glycolic acid oxidase, corrosion inhibitors, and in the synthesis of biologically active substances .
Synthesis Analysis
The synthesis of 1H-pyrrole-2,5-dione derivatives can be achieved through various methods. For instance, a versatile building block for constructing unsymmetrically 3,4-disubstituted pyrroles has been developed using 3,4-Bis(trimethylsilyl)-1H-pyrrole, which allows for the creation of diverse substitution patterns through stepwise regiospecific halogenation and cross-coupling reactions . Additionally, a new approach to 1,4-dihydropyrrolo[3,2-b]pyrrole-2,5-dione derivatives has been described, which are part of an interesting redox system .
Molecular Structure Analysis
The molecular structure of 1H-pyrrole-2,5-dione derivatives is crucial for their biological activity. For example, methylation of the nitrogen or the 3-hydroxy substituent in the 1H-pyrrole-2,5-dione nucleus reduces the potency of these compounds as inhibitors, indicating the importance of the two acidic functions on the nucleus . Structural determination of related compounds has been achieved using various spectroscopic methods, including NMR and mass spectrometry .
Chemical Reactions Analysis
1H-pyrrole-2,5-dione derivatives are reactive and can enter into various chemical reactions due to the presence of reactive carbonyl groups. They have been used to synthesize biologically active substances and have shown a range of activities, including anti-inflammatory and antimicrobial effects . The reactivity of the lactam unit in pyrrolizine-1,3-dione derivatives has also been explored, demonstrating the ability to undergo ring-opening and coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-pyrrole-2,5-dione derivatives are influenced by their molecular structure. For instance, the adsorption of these derivatives on carbon steel surfaces in hydrochloric acid solution is mainly controlled by a chemisorption process, as indicated by thermodynamic data and XPS analysis . The photoluminescent properties of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units have been investigated, showing strong photoluminescence and higher photochemical stability than saturated polymers with isolated DPP units .
Applications De Recherche Scientifique
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives are effective in preventing carbon steel corrosion in hydrochloric acid medium. These derivatives, including variants like 1-phenyl-1H-pyrrole-2,5-dione (PPD), have shown promising results in electrochemical studies. They act as mixed-type inhibitors and adhere to steel surfaces through a chemisorption process (Zarrouk et al., 2015).
Medicinal Chemistry
Derivatives of 1H-pyrrole-2,5-dione have been explored for their medicinal properties, particularly in inhibiting PGE(2) production in macrophage cells. These derivatives, synthesized using different methods, have displayed significant bioactivity, indicating potential medicinal applications (Moon et al., 2010).
Photoluminescence in Polymers
Conjugated polymers and copolymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (a variant of 1H-pyrrole-2,5-dione) exhibit strong photoluminescence. These polymers, synthesized via palladium-catalyzed reactions, show high photochemical stability and are considered suitable for electronic applications due to their solubility and processability into thin films (Beyerlein & Tieke, 2000).
Polymer Science
1H-pyrrole-2,5-dione-based molecules have been used in synthesizing various polymers with unique properties, such as photophysical properties and structural variations. These derivatives demonstrate potential applications in fields like organic thin film transistors and photovoltaics (Gendron et al., 2014).
Molecular Synthesis
These derivatives serve as key intermediates in the synthesis of other complex molecules, showcasing their utility in organic chemistry and molecular design. Various methods have been developed for efficient synthesis, expanding the scope of their applications (Patel & Dholakiya, 2013).
Electronic and Optical Properties
The derivatives of 1H-pyrrole-2,5-dione, such as pyrrolo[3,4-c]pyrrole-1,4-dione-based polymers, have been studied for their electronic and optical properties. These materials are valuable in applications like electrochromics and organic photovoltaics, offering promising performance and stability (Shi et al., 2016).
Orientations Futures
The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
Mécanisme D'action
Target of Action
The primary targets of 1-(3,4,5-trimethoxyphenyl)-1H-pyrrole-2,5-dione are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it inhibits tubulin, a protein essential for mitosis, thereby disrupting cell division . It also inhibits Hsp90, a protein that assists in the proper folding of other proteins, leading to the destabilization of several proteins necessary for cell survival . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the redox state within the cell, leading to an increase in oxidative stress .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase . The inhibition of Hsp90 affects multiple signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation . The inhibition of TrxR leads to an increase in reactive oxygen species, causing oxidative damage and triggering apoptosis .
Pharmacokinetics
Compounds containing the trimethoxyphenyl group are generally known for their good bioavailability and metabolic stability .
Result of Action
The result of the action of this compound is the induction of cell death in cancer cells. By disrupting cell division, protein folding, and redox balance, it triggers apoptosis, leading to the death of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy through drug-drug interactions. The pH of the environment can also influence its stability and solubility, thereby affecting its bioavailability .
Analyse Biochimique
Biochemical Properties
1-(3,4,5-Trimethoxyphenyl)-1H-pyrrole-2,5-dione plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with tubulin, heat shock protein 90, thioredoxin reductase, histone lysine-specific demethylase 1, activin receptor-like kinase-2, P-glycoprotein, and platelet-derived growth factor receptor β . These interactions are primarily inhibitory, leading to the disruption of normal cellular functions and processes. For instance, the inhibition of tubulin polymerization by this compound can prevent cell division, making it a potential candidate for anti-cancer therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by disrupting the microtubule network and inhibiting key signaling pathways such as the Ras signaling pathway . Additionally, this compound can modulate gene expression by inhibiting histone demethylases, leading to changes in chromatin structure and gene transcription.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, preventing tubulin polymerization and leading to microtubule destabilization . This binding interaction is facilitated by the hydrophobic interactions between the trimethoxyphenyl group and the colchicine binding site. Additionally, the compound inhibits heat shock protein 90, which is essential for the stability and function of many oncogenic proteins . The inhibition of thioredoxin reductase and histone lysine-specific demethylase 1 further contributes to its anti-cancer properties by inducing oxidative stress and altering gene expression, respectively.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade over extended periods or under extreme conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-cancer effects, with minimal development of resistance in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity and degradation. The compound is metabolized primarily in the liver, where it undergoes demethylation and oxidation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, affecting its bioavailability and efficacy . The metabolic flux and levels of metabolites are influenced by the presence of this compound, which can alter cellular metabolic states.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with P-glycoprotein, which affects its efflux and accumulation in cells . This interaction can influence the localization and concentration of the compound in different tissues, impacting its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it can be found in the nucleus, where it inhibits histone demethylases and modulates gene expression . The targeting signals and post-translational modifications that direct this compound to specific compartments are essential for its precise cellular functions.
Propriétés
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-17-9-6-8(7-10(18-2)13(9)19-3)14-11(15)4-5-12(14)16/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGJOMPQVIXUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-amine](/img/structure/B2517563.png)
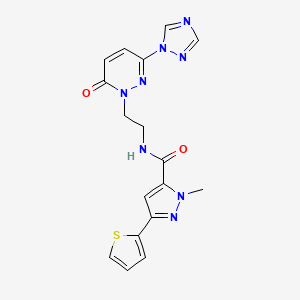

![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2517569.png)
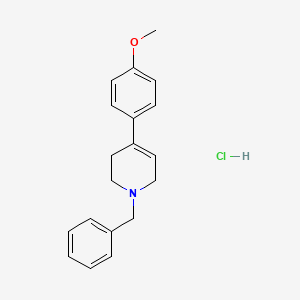
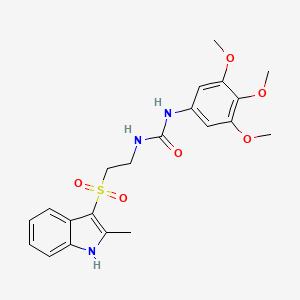
![1-(3,4-dichlorophenyl)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2517573.png)

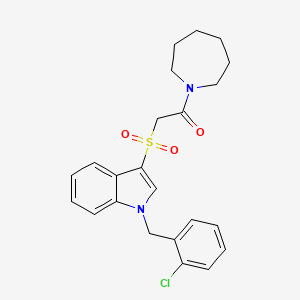
![N-(3-acetamidophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2517576.png)
![(Z)-2-Cyano-N-(2-methylcyclohexyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2517578.png)
